Brincidofovir

概要

説明

ブリシドフォビルは、テンベクサという商品名で販売されている抗ウイルス薬で、主に天然痘の治療に使用されます。これは、シドフォビル脂質抱合体プロドラッグであり、細胞内にシドフォビルを放出し、シドフォビルよりも細胞内濃度が高くなり、血漿濃度が低くなるように設計されています。これにより、二本鎖DNAウイルスの活性効果的に高まり、経口バイオアベイラビリティが向上します .

2. 製法

合成経路と反応条件: ブリシドフォビルは、シドフォビルと脂質分子を結合させて合成されます。分子の脂質部分は、内因性リゾホスファチジルコリンを模倣しており、薬物が感染細胞に侵入しやすくなります。合成経路には、シドフォビルと脂質分子の間にホスホジエステル結合を形成することが含まれます .

工業生産方法: ブリシドフォビルの工業生産には、シドフォビルの大量合成とその後の脂質分子との結合が、制御された条件下で行われます。このプロセスにより、最終生成物の純度と収率が向上し、その後、経口錠剤または懸濁液に製剤化されて医療用途に使用されます .

準備方法

Synthetic Routes and Reaction Conditions: Brincidofovir is synthesized by conjugating cidofovir with a lipid molecule. The lipid aspect of the molecule mimics endogenous lysophosphatidylcholine, which facilitates the drug’s entry into infected cells. The synthetic route involves the formation of a phosphodiester bond between cidofovir and the lipid molecule .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of cidofovir followed by its conjugation with the lipid molecule under controlled conditions. The process ensures high purity and yield of the final product, which is then formulated into oral tablets or suspensions for medical use .

化学反応の分析

反応の種類: ブリシドフォビルは、標的細胞内に入ると、シドフォビルを放出するために加水分解を受けます。放出されたシドフォビルは、次にリン酸化されて活性型であるシドフォビル二リン酸になります .

一般的な試薬と条件:

加水分解: ブリシドフォビル中のホスホジエステル結合は、細胞酵素によって加水分解されてシドフォビルを放出します。

リン酸化: シドフォビルは、細胞キナーゼによってリン酸化されてシドフォビル二リン酸を形成します。

主要な製品:

シドフォビル: ブリシドフォビルの加水分解後、最初に生成される製品。

シドフォビル二リン酸: シドフォビルのリン酸化後、活性な抗ウイルス剤になります.

4. 科学研究への応用

ブリシドフォビルは、その抗ウイルス特性について広く研究されています。これは、サイトメガロウイルス、アデノウイルス、エプスタイン・バーウイルスなど、さまざまなDNAウイルスに対して有効性を示しています。さらに、サル痘やその他のオルソポックスウイルス病の治療における潜在的な用途について調査されています .

腫瘍学の分野では、ブリシドフォビルは抗増殖特性を示しており、特定の種類のリンパ腫の治療に転用される可能性があります . 天然リンパ球/T細胞リンパ腫モデルにおいて、複製ストレスの誘導、STING経路の活性化、免疫原性細胞死を促進することが観察されています .

科学的研究の応用

Brincidofovir has been extensively studied for its antiviral properties. It has shown efficacy against a range of DNA viruses, including cytomegalovirus, adenovirus, and Epstein-Barr virus. Additionally, it has been investigated for its potential use in treating monkeypox and other Orthopoxvirus diseases .

In the field of oncology, this compound has demonstrated antiproliferative properties, making it a candidate for repurposing in the treatment of certain types of lymphoma . Its ability to induce replication stress, activate the STING pathway, and promote immunogenic cell death has been observed in natural killer/T-cell lymphoma models .

作用機序

ブリシドフォビルは、脂質分子と結合したシドフォビルで構成されるプロドラッグです。分子の脂質部分は、内因性リゾホスファチジルコリンを模倣しており、薬物が天然痘に感染した細胞に侵入することを可能にします。細胞内に入ると、ブリシドフォビルは加水分解されてシドフォビルを放出し、シドフォビルはリン酸化されてシドフォビル二リン酸を形成します。シドフォビル二リン酸は、ウイルスDNA鎖に組み込まれることにより、ウイルスDNAポリメラーゼ媒介DNA合成を阻害し、ウイルスDNA合成を終了させます .

類似化合物:

シドフォビル: ブリシドフォビルの母体化合物であり、AIDS患者のサイトメガロウイルス網膜炎の治療に静脈内投与されます。

テコビリマット: 天然痘の治療に使用される別の抗ウイルス薬で、細胞間伝播に必要な細胞外エンベロープウイルスの形成を阻害します.

比較: ブリシドフォビルは、シドフォビルよりも経口バイオアベイラビリティが向上し、腎毒性が低いなどの利点があります。静脈内投与が必要なシドフォビルとは異なり、ブリシドフォビルは経口投与できるため、患者にとってより便利です . テコビリマットと比較して、ブリシドフォビルはさまざまなDNAウイルスに対してより幅広い活性スペクトルを持ち、一方テコビリマットはオルソポックスウイルスに対してより特異的です .

類似化合物との比較

Cidofovir: The parent compound of brincidofovir, used intravenously for the treatment of cytomegalovirus retinitis in patients with AIDS.

Comparison: this compound offers several advantages over cidofovir, including improved oral bioavailability and reduced nephrotoxicity. Unlike cidofovir, which requires intravenous administration, this compound can be administered orally, making it more convenient for patients . Compared to tecovirimat, this compound has a broader spectrum of activity against various DNA viruses, whereas tecovirimat is more specific to orthopoxviruses .

特性

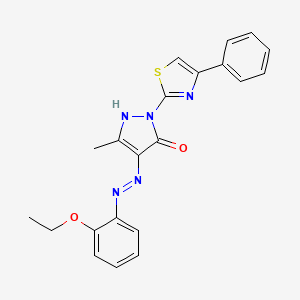

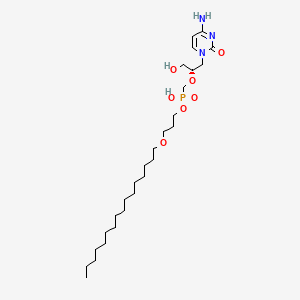

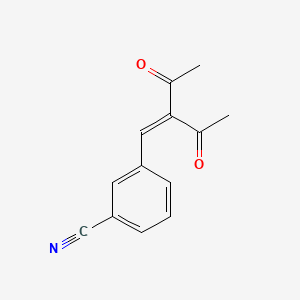

IUPAC Name |

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJFKKQWPMNTIM-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196190 | |

| Record name | Brincidofovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble | |

| Record name | Brincidofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Brincidofovir is a pro-drug comprising [cidofovir] conjugated to a lipid molecule - the lipid component mimics an endogenous lipid, lysophosphatidylcholine, which allows the molecule to hijack endogenous lipid uptake pathways to enter infected cells. Following uptake, the lipid molecule is cleaved to generate cidofovir, which is then phosphorylated to generate the active antiviral compound, cidofovir disphosphate. The antiviral effects of cidofovir diphosphate appear to be the result of two distinct mechanisms. Mechanistic studies using recombinant vaccinia DNA polymerase suggest that it inhibits orthopoxvirus DNA polymerase-mediated DNA synthesis. In addition, cidofovir is an acyclic nucleotide analogue of deoxycytidine monophosphate - cidofovir diphosphate can therefore be incorporated into the growing viral DNA chain and consequently slow the rate of viral DNA synthesis. | |

| Record name | Brincidofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

444805-28-1 | |

| Record name | Hexadecyloxypropyl-cidofovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444805-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brincidofovir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444805281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brincidofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brincidofovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRINCIDOFOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6794O900AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Brincidofovir exert its antiviral activity?

A1: this compound itself is a prodrug that is converted intracellularly to its active metabolite, cidofovir diphosphate. [] Cidofovir diphosphate acts as an analog of cytidine triphosphate and competes for incorporation into viral DNA by viral DNA polymerase. [] Once incorporated, cidofovir diphosphate inhibits viral DNA synthesis leading to the suppression of viral replication. [, ]

Q2: Is this compound's mechanism of action solely based on chain termination?

A2: While this compound's primary mechanism involves chain termination, studies suggest it might also directly inhibit Adenovirus 5 DNA polymerase activity at higher concentrations. []

Q3: Does this compound's active metabolite, cidofovir diphosphate, affect the exonuclease activity of viral DNA polymerases?

A3: Research indicates that misincorporated cidofovir diphosphate is not easily removed by the exonuclease activity of Adenovirus 5 DNA polymerase, further contributing to its antiviral effect. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound ((S)-1-[(3-hydroxy-2-(phosphonomethoxy)propyl)oxy]ethyl)(2-hexadecyloxypropyl) hydrogen phosphate) has a molecular formula of C22H49O11P2 and a molecular weight of 551.57 g/mol.

Q5: How does the lipid conjugation in this compound affect its pharmacological properties compared to cidofovir?

A6: The lipid conjugation in this compound enhances its oral bioavailability and leads to higher intracellular concentrations of the active drug (cidofovir diphosphate) compared to cidofovir. It also exhibits lower plasma concentrations of cidofovir, potentially reducing the risk of nephrotoxicity associated with cidofovir. [, ]

Q6: How is this compound metabolized in the body?

A7: this compound is metabolized through both oxidative and hydrolytic pathways. The oxidative pathway is initiated by cytochrome P450 4F2 (CYP4F2). []

Q7: What is the impact of this compound administration route on its pharmacokinetic profile?

A9: Following intravenous administration, minimal to no increase in this compound exposure parameters is observed compared to oral administration. This suggests that the first-pass metabolism might not significantly affect its pharmacokinetics. []

Q8: What is the in vitro efficacy of this compound against various viruses?

A10: this compound demonstrates potent in vitro activity against a broad range of double-stranded DNA viruses. This includes adenoviruses, herpesviruses (including cytomegalovirus), BK polyomavirus, poxviruses (including variola virus and monkeypox virus), and African swine fever virus. [, , , , , , ]

Q9: What is the evidence for this compound's efficacy in treating adenovirus infections in transplant recipients?

A12: Retrospective studies and case reports indicate that this compound effectively controls adenovirus viremia in pediatric hematopoietic cell transplant recipients, including those unresponsive to cidofovir. [, , , ] It also shows promise in treating adenovirus infections in solid organ transplant recipients, even in cases with pre-existing viral resistance to ganciclovir. [, ]

Q10: Has this compound demonstrated activity against acyclovir-resistant Herpes Simplex Virus infections?

A13: Case reports suggest that this compound can successfully treat acyclovir-resistant Herpes Simplex Virus infections in hematopoietic cell transplant recipients. [, ]

Q11: Is there evidence for this compound's potential in treating BK Polyomavirus-associated nephropathy (PVAN)?

A14: this compound has shown in vitro activity against BK polyomavirus in human urothelial cells and primary human renal tubule cells, suggesting its potential use for PVAN. [, ] A case report also describes successful treatment of PVAN in a hematopoietic stem cell transplant recipient using this compound. []

Q12: How does this compound's efficacy compare to cidofovir in controlling adenovirus infections?

A15: Retrospective studies indicate that this compound is significantly more effective than cidofovir in controlling adenovirus viremia in pediatric hematopoietic cell transplant recipients, particularly during the lymphopenic phase. [, ] This improved efficacy is likely due to better oral bioavailability and higher intracellular drug concentrations.

Q13: Can resistance to this compound develop?

A17: Yes, in vitro studies have identified mutations in the viral DNA polymerase gene (UL54) of cytomegalovirus that confer resistance to this compound. These mutations, such as N408K and V812L, also confer cross-resistance to other antiviral drugs like ganciclovir and cidofovir. []

Q14: Are there known resistance mechanisms for this compound in adenovirus?

A18: Research has shown that mutations in the adenovirus DNA polymerase gene can lead to reduced susceptibility to this compound. For instance, the V303I and T87I mutations in adenovirus 5 DNA polymerase were linked to a 2.1-fold increase in the 50% effective concentration (EC50) for this compound. []

Q15: Are there other antiviral drugs that could be considered for treating monkeypox virus infections?

A19: Tecovirimat (TPOXX) is another antiviral drug approved for treating smallpox that has shown efficacy in animal models of monkeypox virus infection. [, , ]

Q16: How does Tecovirimat's mechanism of action differ from this compound?

A20: Unlike this compound, which targets viral DNA polymerase, Tecovirimat inhibits the formation of the extracellular enveloped virus, preventing cell-to-cell transmission. [, ]

Q17: Are there any advantages of Tecovirimat over this compound in treating monkeypox?

A21: While both drugs show promise, Tecovirimat has emerged as a potential first-line treatment option for monkeypox due to its favorable safety profile compared to this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

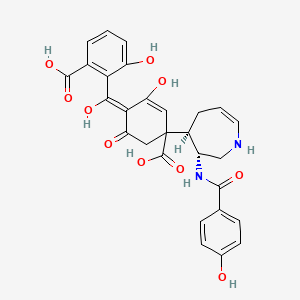

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1667727.png)